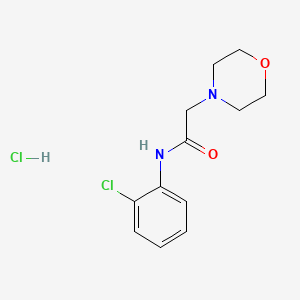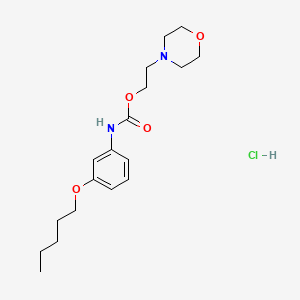
Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of carbamates, which are widely studied for their pharmacological properties.
準備方法
The synthesis of carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 3-(pentyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to various biochemical and physiological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the brain, which can improve memory and cognitive function.
類似化合物との比較
Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride can be compared with other similar compounds, such as:
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride: This compound has a similar structure but with an octyloxy group instead of a pentyloxy group.
Carbamic acid, (3-fluoro-4-(4-morpholinyl)phenyl)-, ethyl ester: This compound has a fluoro group and an ethyl ester instead of a pentyloxy group and a morpholinyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
112922-96-0 |
|---|---|
分子式 |
C18H29ClN2O4 |
分子量 |
372.9 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(3-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-2-3-4-11-23-17-7-5-6-16(15-17)19-18(21)24-14-10-20-8-12-22-13-9-20;/h5-7,15H,2-4,8-14H2,1H3,(H,19,21);1H |
InChIキー |
LEYYIWMZDIICIC-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



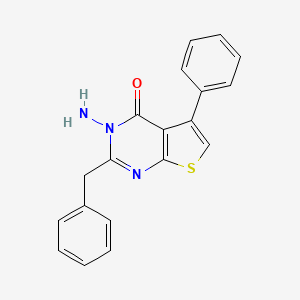

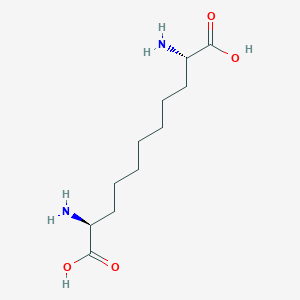
![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)

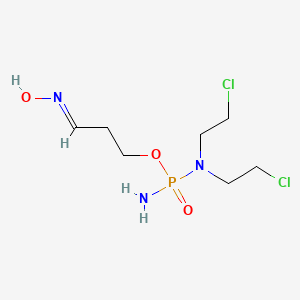
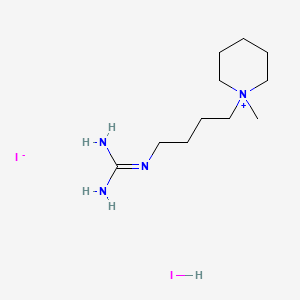

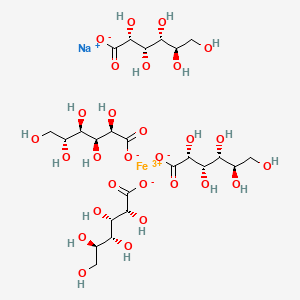

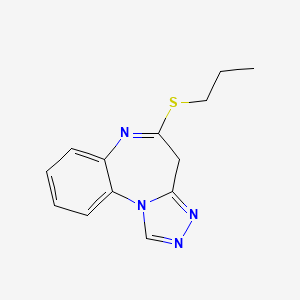
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
